1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a carbamoyl group, and a chlorophenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate.
Chlorophenyl Substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxamide: Lacks the chlorophenyl and carbamoyl groups, resulting in different chemical and biological properties.
2-Chloroquinoline: Contains a chlorine atom on the quinoline ring but lacks the carbamoyl and carboxamide groups.
N-Methylquinoline-4-carboxamide: Similar structure but without the chlorophenyl group.
The uniqueness of 1-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H16ClN3O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
1-[2-(2-chloroanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-21-19(26)13-10-18(25)23(16-9-5-2-6-12(13)16)11-17(24)22-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,26)(H,22,24) |
InChI Key |
OZDOKRCPZIHCAA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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